molecular formula C20H21ClN2O3 B3005354 2-(4-chlorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide CAS No. 953947-07-4

2-(4-chlorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide

Cat. No.: B3005354
CAS No.: 953947-07-4
M. Wt: 372.85
InChI Key: DQHVMHXJKAHNCQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a morpholine ring, and an acetamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-chlorobenzoyl chloride with 2-phenylmorpholine in the presence of a base to form an intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)acetamide: This compound shares the chlorophenyl group but lacks the morpholine and acetamide moieties.

    Ethyl 2-(4-chlorophenyl)-2-oxo-acetate: Similar in structure but with an ester group instead of the morpholine ring.

    (2-Chlorophenyl)(oxo)acetonitrile: Contains the chlorophenyl group and a nitrile group, differing significantly in reactivity and applications.

Uniqueness

2-(4-chlorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c21-17-8-6-15(7-9-17)12-19(24)22-13-20(25)23-10-11-26-18(14-23)16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHVMHXJKAHNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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